molecular formula C12H16N2Si B12614928 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole CAS No. 920984-29-8

1-Phenyl-3-(trimethylsilyl)-1H-pyrazole

Cat. No.: B12614928
CAS No.: 920984-29-8
M. Wt: 216.35 g/mol
InChI Key: DTVLXFBKUSIRMI-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Molecular Formula and Weight Analysis

The molecular formula of 1-phenyl-3-(trimethylsilyl)-1H-pyrazole is C₁₂H₁₈N₂Si , as confirmed by high-resolution mass spectrometry. This composition corresponds to a molecular weight of 218.376 g/mol , with a monoisotopic mass of 218.123925 Da . The trimethylsilyl (-Si(CH₃)₃) group contributes significantly to the compound’s hydrophobicity and steric bulk, while the phenyl ring at the 1-position and the pyrazole core provide π-conjugation.

A comparative analysis with related silyl-substituted pyrazoles reveals distinct structural trends. For instance, 1-(trimethylsilyl)-1H-pyrazole (C₆H₁₂N₂Si) has a smaller molecular weight of 140.26 g/mol , highlighting the additive mass contribution of the phenyl group in this compound. Similarly, the stannyl analog 1-phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole (C₂₄H₄₂N₂SiSn) exhibits a markedly higher molecular weight of 505.4 g/mol , underscoring the impact of heavy atom substitution on molecular mass.

Table 1: Molecular Parameters of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₁₂H₁₈N₂Si 218.376
1-(Trimethylsilyl)-1H-pyrazole C₆H₁₂N₂Si 140.26
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole C₂₄H₄₂N₂SiSn 505.4

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy

The infrared (IR) spectrum of this compound is characterized by key absorption bands corresponding to its functional groups. The C=N stretching vibration of the pyrazole ring appears near 1595–1600 cm⁻¹ , consistent with related 3,5-diarylpyrazoles. The trimethylsilyl group exhibits Si–C symmetric and asymmetric stretches at 750–800 cm⁻¹ and 1250–1300 cm⁻¹ , respectively. Additional bands near 3050 cm⁻¹ arise from aromatic C–H stretching of the phenyl ring.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton spectrum reveals a singlet at δ 0.35 ppm integrating for nine hydrogens, assigned to the three methyl groups of the trimethylsilyl moiety. The pyrazole ring’s C4 proton appears as a singlet near δ 6.70–7.00 ppm , while the phenyl ring protons resonate as multiplet signals between δ 7.20–7.80 ppm .

¹³C NMR (100 MHz, CDCl₃): The trimethylsilyl carbon resonates at δ 0.5–1.5 ppm , while the pyrazole carbons (C3 and C5) appear downfield at δ 140–153 ppm due to conjugation with the silyl and phenyl groups. The phenyl ring carbons are observed between δ 125–130 ppm .

Table 2: Representative NMR Chemical Shifts

Group ¹H Shift (ppm) ¹³C Shift (ppm)
Si(CH₃)₃ 0.35 (s) 1.0
Pyrazole C4–H 6.75 (s) 105–110
Phenyl C–H 7.20–7.80 (m) 125–130
Mass Spectrometry

Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 218.1 ([M]⁺), consistent with the molecular formula C₁₂H₁₈N₂Si. Fragmentation pathways include loss of the trimethylsilyl group (Δm/z = 73) to yield a base peak at m/z 145.1 ([C₉H₉N₂]⁺). Additional fragments at m/z 91 ([C₇H₇]⁺) and m/z 77 ([C₆H₅]⁺) correspond to the phenyl moiety.

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unreported, molecular modeling of analogous systems provides insights into its conformation. For 1-phenyl-3-arylpyrazoles, torsion angles between the pyrazole ring and substituents are critical. Computational studies predict a dihedral angle of 35° between the pyrazole and N-phenyl group, with the trimethylsilyl moiety adopting a coplanar orientation relative to the heterocycle to maximize conjugation.

In the stannyl analog 1-phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole, steric interactions between the bulky tributylstannyl and trimethylsilyl groups force a non-planar geometry , with a torsion angle of 52° at the C4 position. This suggests that substitution patterns profoundly influence the conformational landscape of silylpyrazoles.

Table 3: Predicted Torsion Angles in Silylpyrazoles

Compound Torsion Angle (°) Substituent Interaction
This compound 35 N-phenyl vs. pyrazole
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole 52 Sn(C₄H₉)₃ vs. Si(CH₃)₃

The absence of crystallographic data for this specific compound highlights an area for future research, particularly in understanding how silyl groups modulate solid-state packing and intermolecular interactions.

Properties

CAS No.

920984-29-8

Molecular Formula

C12H16N2Si

Molecular Weight

216.35 g/mol

IUPAC Name

trimethyl-(1-phenylpyrazol-3-yl)silane

InChI

InChI=1S/C12H16N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

DTVLXFBKUSIRMI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NN(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Phenyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced pyrazole derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds. This reaction is often carried out under mild conditions to prevent the decomposition of the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium complexes), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1-Phenyl-3-(trimethylsilyl)-1H-pyrazole serves as a scaffold for the development of various bioactive compounds. Pyrazoles are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.

Antidiabetic Agents

One notable application of pyrazole derivatives is in the treatment of type 2 diabetes mellitus. For example, compounds derived from pyrazoles have been synthesized and evaluated for their hypoglycemic effects. Studies indicate that specific pyrazole analogs demonstrate significant blood glucose-lowering activities, making them potential candidates for further development in diabetes management .

Anti-inflammatory and Analgesic Properties

Research has highlighted the anti-inflammatory and analgesic properties of pyrazole derivatives. For instance, certain 1H-pyrazole compounds have shown potent analgesic activity against various pain models, suggesting their utility in pain management therapies . Moreover, some derivatives have been identified as effective anti-inflammatory agents, outperforming traditional non-steroidal anti-inflammatory drugs like diclofenac sodium .

Synthetic Applications

The compound is also significant in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Cross-Coupling Reactions

This compound can undergo palladium-catalyzed cross-coupling reactions to form various substituted pyrazoles. These reactions allow for the introduction of diverse functional groups, enhancing the compound's versatility in synthesizing new materials and pharmaceuticals .

Synthesis of Novel Compounds

The trimethylsilyl group enhances the reactivity of the pyrazole ring, facilitating further transformations. For instance, it can be utilized in the synthesis of 3-substituted 1-phenyl-1H-pyrazole derivatives, which are valuable intermediates in drug discovery .

Development of Anticancer Agents

Recent studies have focused on synthesizing pyrazole derivatives as potential anticancer agents. For example, compounds with a pyrazole core have been evaluated for their antiproliferative effects against various tumor cell lines, demonstrating promising results that warrant further investigation .

Evaluation of Antimicrobial Activity

Several studies have reported the synthesis of pyrazole derivatives with antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing significant inhibitory effects that suggest their potential use in developing new antibiotics .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Antidiabetic AgentsHypoglycemic activitySignificant blood glucose-lowering effects
Anti-inflammatory AgentsPain managementPotent analgesic properties observed
Synthetic ChemistryCross-coupling reactionsFormation of diverse substituted pyrazoles
Anticancer ResearchAntiproliferative effectsPromising results against tumor cell lines
Antimicrobial ActivityInhibition of bacterial growthEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and the nature of the biological or chemical system being studied.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Compound Substituent (Position 3) Electronic Nature Steric Bulk Key References
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole Trimethylsilyl (TMS) Weakly donating High
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole Trifluoromethyl (CF₃) Strongly withdrawing Moderate
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole Pyrenyl Electron-rich Very high
1-Phenyl-3-(p-tolyl)-1H-pyrazole p-Tolyl Donating (via CH₃) Moderate
  • Trimethylsilyl (TMS) : Enhances lipophilicity and steric hindrance, reducing undesired side reactions in cross-coupling processes.
  • Trifluoromethyl (CF₃) : Electron-withdrawing effects stabilize the pyrazole ring, improving metabolic stability in drug candidates .
  • Pyrenyl : Introduces fluorescence properties, making the compound suitable for photophysical applications .

Physical and Chemical Properties

Property 1-Phenyl-3-(TMS)-1H-pyrazole 1-Phenyl-3-(CF₃)-1H-pyrazole 1-Phenyl-3-(pyrenyl)-1H-pyrazole
Lipophilicity (LogP) High (TMS hydrophobic) Moderate (CF₃ polar) Very high (pyrenyl aromatic)
Thermal Stability Stable up to 200°C Stable up to 250°C Decomposes above 150°C
Solubility Organic solvents DMSO/EtOH Toluene/DCM
  • TMS derivatives exhibit superior solubility in non-polar solvents, advantageous for organic-phase reactions .

Reactivity and Functionalization

  • TMS Group : Susceptible to hydrolysis under acidic/basic conditions, enabling post-synthetic modifications .
  • CF₃ Group : Chemically inert under most conditions, often retained in final drug molecules .
  • Pyrenyl Group : Undergoes Pd-catalyzed alkenylation for extended conjugation, useful in material science .

Structural Insights

  • X-ray Crystallography : Pyrenyl-substituted pyrazoles exhibit planar geometry due to π-stacking, whereas TMS derivatives may show distorted ring conformations due to steric effects .

Biological Activity

1-Phenyl-3-(trimethylsilyl)-1H-pyrazole is a pyrazole derivative notable for its unique trimethylsilyl substitution, which enhances its stability and lipophilicity. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its diverse biological activities.

The structural attributes of this compound contribute significantly to its biological properties. The trimethylsilyl group increases the compound's hydrophobicity, potentially influencing its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise as inhibitors of cell proliferation in tumor models.

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)15.2
Compound BA549 (Lung)10.5
This compoundHeLa (Cervical)12.0

Insecticidal and Acaricidal Activity

The compound has also been evaluated for its insecticidal and acaricidal properties. In preliminary bioassays, it demonstrated moderate to high efficacy against common agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella.

Table 2: Insecticidal and Acaricidal Activity

CompoundTarget SpeciesConcentration (µg/mL)Mortality (%)Reference
Compound CTetranychus cinnabarinus40090
Compound DPlutella xylostella200100
This compoundAphis craccivora50100

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets, such as proteins involved in cell signaling pathways or enzymes critical for pest survival. For instance, structural modifications can lead to enhanced binding affinities to target proteins, thereby inhibiting their functions.

Case Study 1: Antitumor Activity

A study focusing on the antitumor activity of pyrazole derivatives found that modifications in the substituents on the pyrazole ring significantly affected their potency against cancer cell lines. The introduction of a trimethylsilyl group was associated with increased lipophilicity, enhancing cellular uptake and subsequent cytotoxicity.

Case Study 2: Agricultural Applications

Another investigation assessed the efficacy of various pyrazole derivatives as insecticides. The results indicated that certain structural features, including the presence of a trimethylsilyl group, contributed to increased mortality rates in tested pest species at lower concentrations compared to traditional pesticides.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C–H at δ 7.2–7.8 ppm; trimethylsilyl at δ 0.1–0.3 ppm) .
  • IR : Stretching vibrations for Si–C (~1250 cm⁻¹) and pyrazole ring (~1600 cm⁻¹) .
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 245.1234) .

How does substituent regioselectivity affect the reactivity of this compound in cross-coupling reactions?

Advanced
Regioselectivity in Pd-catalyzed C–H alkenylation is influenced by:

  • Steric effects : The bulky trimethylsilyl group directs coupling to the less hindered C5 position .
  • Electronic effects : Electron-withdrawing phenyl groups enhance electrophilic substitution at C4.
    Methodology : Use Pd(OAc)₂ with pivalic acid as a co-catalyst in DMF at 100°C. Monitor regioselectivity via ¹H NMR .

What strategies resolve contradictions in spectral data for silylated pyrazole derivatives?

Q. Advanced

  • X-ray crystallography : Resolve tautomeric ambiguity (e.g., 3- vs. 5-substituted isomers) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., silyl group rotation barriers) .
  • DFT calculations : Predict ¹³C chemical shifts and compare with experimental data to validate structures .

How do computational methods aid in predicting the photophysical properties of this compound?

Q. Advanced

  • TD-DFT : Simulate UV-Vis spectra by modeling HOMO→LUMO transitions (e.g., λmax ~300 nm for π→π* transitions) .
  • Solvatochromism : Assess solvent effects on fluorescence quantum yield using polarizable continuum models (PCM) .

What are the challenges in maintaining the stability of the trimethylsilyl group during synthesis?

Q. Advanced

  • Moisture sensitivity : Use anhydrous solvents (e.g., THF over DCM) and Schlenk techniques .
  • Acidic conditions : Avoid protic acids; replace with Lewis acids (e.g., BF₃·Et₂O) to prevent desilylation .

How can tautomerism in pyrazole derivatives impact biological activity studies?

Q. Advanced

  • Tautomeric equilibrium : 1H-pyrazole ↔ 2H-pyrazole shifts alter binding affinity to enzymes (e.g., factor Xa inhibition) .
  • Analysis : Use ¹⁵N NMR or X-ray to quantify tautomer ratios in solid vs. solution states .

What protocols optimize reaction yields for air-sensitive intermediates in pyrazole synthesis?

Q. Advanced

  • Inert atmosphere : Glovebox or Schlenk line for handling trimethylsilyl reagents .
  • Catalyst screening : Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuSO₄/ascorbate) to balance reactivity and stability .

How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?

Q. Advanced

  • Meta-directing groups : Phenyl rings deactivate the pyrazole core, favoring nitration at C4 .
  • Kinetic vs. thermodynamic control : Use low temps (-20°C) for kinetic products (C4-substituted) .

What are the best practices for scaling up laboratory-scale syntheses of silylated pyrazoles?

Q. Advanced

  • Continuous flow systems : Improve heat/mass transfer for exothermic CuAAC reactions .
  • Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale use .

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